3-(Dimethylamino)-2-methylpropanenitrile
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Overview
Description
3-(Dimethylamino)-2-methylpropanenitrile is an organic compound with the molecular formula C6H12N2. It is a nitrile derivative that contains a dimethylamino group and a methyl group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of dimethylamine with 2-methylpropanenitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Dimethylamino)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The nitrile group can also undergo hydrolysis to form amides, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar in structure but lacks the nitrile group.
N,N-Dimethylaminopropionitrile: Similar but with a different substitution pattern on the propanenitrile backbone.
Dimethylaminopropylamine: Contains a similar dimethylamino group but with different reactivity.
Uniqueness
3-(Dimethylamino)-2-methylpropanenitrile is unique due to the presence of both a dimethylamino group and a nitrile group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(dimethylamino)-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(4-7)5-8(2)3/h6H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPWXHWDYIFFGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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